molecular formula C14H13NO3S B2730770 2-(5-Hydroxy-1,3-benzoxathiol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024728-99-1

2-(5-Hydroxy-1,3-benzoxathiol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

Cat. No. B2730770
CAS RN: 1024728-99-1
M. Wt: 275.32
InChI Key: HXRFADGTSOLVAI-UHFFFAOYSA-N
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Description

2-(5-Hydroxy-1,3-benzoxathiol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile, also known as osthole, is a natural compound found in various plants including Cnidium monnieri, Angelica pubescens, and Peucedanum ostruthium. Osthole has been studied extensively due to its potential therapeutic properties, including its ability to inhibit cancer cell growth, improve bone health, and modulate the immune system.

Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis of 1,3-Benzoxathiol-2-one Derivatives : This research outlines the synthesis of 1,3-benzoxathiol-2-one derivatives from reactions involving N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea. The study found that the reactions with thiourea in ethanol in the presence of hydrochloric acid yielded the highest results, showcasing a method to produce derivatives with potential applications in various chemical and pharmaceutical fields (Konovalova et al., 2020).

Hydroxamic Acids as Defence Chemicals : Hydroxamic acids, such as those derived from 4-hydroxy-1,4-benzoxazin-3-ones, play a crucial role in the defense mechanisms of cereals against pests and diseases. These compounds indicate the significance of naturally occurring 1,3-benzoxathiol derivatives in enhancing plant resistance and could inform the development of agricultural chemicals (Niemeyer, 1988).

Biological and Medicinal Applications

Antimicrobial Activity of 1,2-Benzoxathiin Derivatives : A study explored the interaction of cycloalkanecarbaldehydes with 1,2-benzoxathiin-4(3H)-on 2,2-dioxide and active methylene nitriles, yielding compounds with notable antimicrobial properties against gram-positive strains. This research highlights the potential of 1,3-benzoxathiol derivatives in the development of new antimicrobial agents, especially against resistant bacterial strains (Grygoriv et al., 2017).

Studies on Hindered Phenols and Analogues : Hindered phenols and analogues, including 1,3-benzoxathioles, have been investigated for their hypolipidemic, hypoglycemic, and lipid peroxidation inhibitory properties. This research suggests that 1,3-benzoxathiol derivatives could serve as a basis for developing new treatments for conditions like diabetes and hyperlipidemia, with compound 27 identified as a promising candidate for further development (Yoshioka et al., 1989).

Photophysical and Photochemical Studies

Photoisomerization of Isoxazole to Oxazole : The study of the photochemistry of 3,5-dimethylisoxazole and its transformation into oxazole derivatives under UV light provided insights into the photophysical properties of compounds related to the 1,3-benzoxathiol structure. This research contributes to understanding the photophysical behavior of similar compounds, which could be useful in designing photoresponsive materials (Nunes et al., 2013).

Ferroelectric Liquid Crystal Materials : Research on (+)-4-(5-alkyl-1,3-dioxan-2-yl)phenyl 4-(2-methylbutoxy)benzoates and their oxathiane and dithiane analogs synthesized compounds exhibiting ferroelectric liquid-crystal behavior. This highlights the potential of 1,3-benzoxathiol derivatives in the development of new materials for electronic and optical applications (Haramoto & Kamogawa, 1990).

properties

IUPAC Name

2-(5-hydroxy-1,3-benzoxathiol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-14(2,3)12(17)9(7-15)13-18-10-5-4-8(16)6-11(10)19-13/h4-6,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRFADGTSOLVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=C1OC2=C(S1)C=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Hydroxy-1,3-benzoxathiol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

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